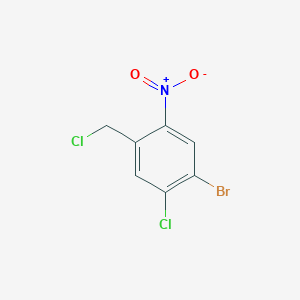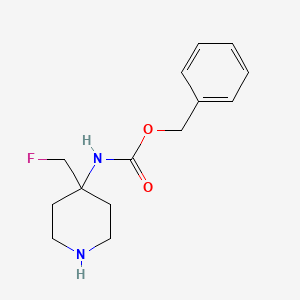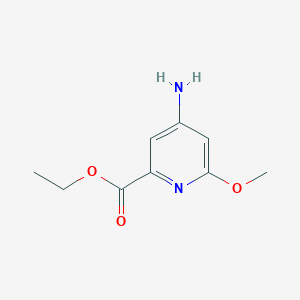
1-Bromo-2-chloro-4-(chloromethyl)-5-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2-chloro-4-(chloromethyl)-5-nitrobenzene is an organic compound with the molecular formula C7H4BrCl2NO2 It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, chloromethyl, and nitro groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-chloro-4-(chloromethyl)-5-nitrobenzene typically involves multi-step organic reactions. One common method is the nitration of 1-Bromo-2-chloro-4-(chloromethyl)benzene, which can be achieved by treating it with a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions. The reaction proceeds as follows:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain precise reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-2-chloro-4-(chloromethyl)-5-nitrobenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine, chlorine, and chloromethyl groups can be substituted by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The chloromethyl group can be oxidized to a carboxylic acid group using strong oxidizing agents.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide in polar solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Substitution: Products depend on the nucleophile used (e.g., methoxy, cyano derivatives).
Reduction: 1-Bromo-2-chloro-4-(chloromethyl)-5-aminobenzene.
Oxidation: 1-Bromo-2-chloro-4-(carboxymethyl)-5-nitrobenzene.
Aplicaciones Científicas De Investigación
1-Bromo-2-chloro-4-(chloromethyl)-5-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and inhibition due to its reactive functional groups.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and dyes.
Mecanismo De Acción
The mechanism of action of 1-Bromo-2-chloro-4-(chloromethyl)-5-nitrobenzene depends on the specific application. In general, the compound’s reactivity is influenced by the electron-withdrawing effects of the nitro and halogen groups, which make the benzene ring more susceptible to nucleophilic attack. The chloromethyl group can act as a leaving group in substitution reactions, facilitating the formation of new bonds.
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-2-chloro-4-methylbenzene: Similar structure but with a methyl group instead of a nitro group.
1-Bromo-4-chloro-2-methylbenzene: Similar structure but with different positions of the substituents.
1-Bromo-2-chloro-4-(chloromethyl)benzene: Precursor to the nitro derivative.
Uniqueness
1-Bromo-2-chloro-4-(chloromethyl)-5-nitrobenzene is unique due to the presence of both nitro and halogen groups, which impart distinct reactivity patterns. The combination of these functional groups makes it a versatile intermediate for various chemical transformations and applications.
Propiedades
Fórmula molecular |
C7H4BrCl2NO2 |
|---|---|
Peso molecular |
284.92 g/mol |
Nombre IUPAC |
1-bromo-2-chloro-4-(chloromethyl)-5-nitrobenzene |
InChI |
InChI=1S/C7H4BrCl2NO2/c8-5-2-7(11(12)13)4(3-9)1-6(5)10/h1-2H,3H2 |
Clave InChI |
MZWJDBOKMJRBOU-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1Cl)Br)[N+](=O)[O-])CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,5-Difluoro-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B12958952.png)



![rel-(1R,3S,6S)-7,7-Difluorobicyclo[4.1.0]heptane-3-carboxylic acid](/img/structure/B12959001.png)

![2-Bromo-9-(3-chloro-5-fluorophenoxy)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-a]azepine](/img/structure/B12959005.png)







